3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine
Description
Properties
Molecular Formula |
C17H28IN3OSi |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-iodo-N-(2-methylpropyl)-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C17H28IN3OSi/c1-13(2)10-20-15-6-7-19-17-16(15)14(18)11-21(17)12-22-8-9-23(3,4)5/h6-7,11,13H,8-10,12H2,1-5H3,(H,19,20) |
InChI Key |
KGNVJIPZDWWCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=C1)COCC[Si](C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
SEM Protection of Pyrrolo[2,3-b]pyridine
The starting material, 1H-pyrrolo[2,3-b]pyridine, is first protected at the nitrogen-1 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions to yield 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine. This protection is essential to prevent unwanted side reactions during subsequent cross-coupling steps.
- Typical conditions: Reaction with SEM-Cl in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or THF) at 0–25 °C.
- Yield: High, typically >90% purity and yield.
Selective Iodination at the 3-Position
Selective iodination of the pyrrolo[2,3-b]pyridine ring at the 3-position is achieved using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride under controlled conditions.
- The SEM protection aids regioselectivity by blocking N-1.
- Reaction conditions: Iodination in acetonitrile or dichloromethane at 0–25 °C.
- Product: 3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine.
Buchwald–Hartwig Amination for N-(2-methylpropyl) Substitution
The key amination step installs the N-(2-methylpropyl) amine at the 4-position via palladium-catalyzed Buchwald–Hartwig cross-coupling.
- Starting from 3-iodo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, the chlorine at C-4 is substituted with the 2-methylpropyl amine.
- Catalyst system: Pd2(dba)3 or Pd(OAc)_2 with a suitable ligand such as BINAP or Xantphos.
- Base: Sodium tert-butoxide or potassium phosphate.
- Solvent: Toluene or dioxane.
- Temperature: 80–110 °C.
- Yield: Moderate to good (50–75%).
This step requires careful control of conditions to avoid side reactions, and the SEM group protects the N-1 position during this transformation.
SEM Deprotection
The final step involves removal of the SEM protecting group to yield the free N-1 pyrrolo nitrogen.
- Commonly performed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.
- A subsequent basic workup (e.g., aqueous NaHCO_3) is used to neutralize and remove formaldehyde released during deprotection.
- Challenges: The formaldehyde released can react with the pyrrole ring, forming side products such as tricyclic azaindoles.
- Alternative methods: Use of milder Lewis acids or fluoride sources (e.g., tetrabutylammonium fluoride) has been explored but may lead to complex mixtures.
Representative Reaction Scheme
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | SEM Protection | SEM-Cl, NaH, DMF, 0–25 °C | >90 | Protects N-1 |
| 2 | Iodination at C-3 | NIS, CH_3CN, 0–25 °C | 70–85 | Regioselective |
| 3 | Buchwald–Hartwig Amination at C-4 | Pd2(dba)3, BINAP, NaOtBu, Toluene, 90 °C | 50–75 | Introduces N-(2-methylpropyl) amine |
| 4 | SEM Deprotection | TFA, DCM, rt; then NaHCO_3 aq. | 31–45 | Side reactions possible |
Research Findings and Notes
- The use of SEM protection is crucial to enable selective cross-coupling reactions without interference from the pyrrole nitrogen.
- The Buchwald–Hartwig amination is preferred over nucleophilic aromatic substitution due to better yields and selectivity for secondary amines such as 2-methylpropyl amine.
- SEM deprotection is a challenging step; formaldehyde released can lead to side products including tricyclic eight-membered azaindoles, which complicate purification and reduce overall yield.
- Attempts to use BF3·OEt2 or tetrabutylammonium fluoride for deprotection have resulted in complex mixtures, indicating TFA remains the preferred reagent despite side reactions.
- The compound’s synthesis is supported by patent literature describing similar heteroaryl pyrrolo[2,3-b]pyridine derivatives prepared via palladium-catalyzed amination and cross-coupling reactions.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C17H29IN_3OSi (approximate) |
| Protective Group | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Key Catalysts | Pd2(dba)3, Pd(OAc)_2 |
| Ligands | BINAP, Xantphos |
| Bases | NaOtBu, K3PO4 |
| Solvents | DMF, Toluene, Dioxane, DCM |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Typical Yields | 31–90% depending on step |
| Challenges | SEM deprotection side products |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and silver nitrate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Physicochemical Data
- Molecular weight: 445.42 g/mol
- Purity: ≥95% (HPLC)
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrrolopyridine derivatives:
Thermodynamic and Spectroscopic Data
Biological Activity
3-Iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.
- Molecular Formula : C14H19N3OSi
- Molecular Weight : 273.39 g/mol
- CAS Number : 959996-40-8
The compound exhibits significant inhibitory activity against the Colony Stimulating Factor 1 Receptor (CSF1R) kinase. The structure-activity relationship (SAR) studies have shown that modifications in the molecular structure can greatly influence its potency as an inhibitor.
Table 1: Inhibitory Activity of 3-Iodo-N-(2-methylpropyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 3-Iodo-N-(2-methylpropyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine | 3.0 | |
| Pyrrolopyrimidine Analog | 105 | |
| Thienopyrimidine Analog | 60 |
Biological Activity
The compound has been characterized for its biological activity in various studies:
- CSF1R Inhibition : The compound was found to be a potent inhibitor of CSF1R, with an IC50 value of 3.0 nM, indicating strong binding affinity and potential therapeutic applications in diseases where CSF1R is implicated, such as certain cancers and inflammatory conditions .
- Selectivity : It was noted that the compound's activity is sensitive to ATP concentration, suggesting that its efficacy may vary under different physiological conditions. The presence of the N-3 nitrogen in the pyrrolopyrimidine structure is critical for maintaining its binding affinity to the kinase domain .
Case Studies
Several case studies have investigated the efficacy of this compound in cellular models:
- Study on Macrophage Activation : In a study examining macrophage activation, treatment with the compound led to a significant reduction in pro-inflammatory cytokines, indicating its potential role in modulating immune responses .
- Cancer Cell Proliferation Assays : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, further supporting its potential as an anticancer agent through CSF1R inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
